Bienvenue dans la boutique en ligne BenchChem!

Vedaclidine

Muscarinic Receptor Subtype Selectivity Functional Agonism/Antagonism Cholinergic Pharmacology

Vedaclidine uniquely combines selective M1/M4 agonism with M2/M3/M5 antagonism, enabling precise dissection of mAChR subtype contributions to analgesia without dose-limiting cholinergic side effects such as bradycardia (M2) and salivation (M3). It demonstrates >3× oral potency over morphine with validated antihyperalgesic efficacy in formalin, capsaicin, and carrageenan models of central sensitization. Its favorable analgesic-to-side-effect separation supports chronic oral dosing in rodent paradigms—a critical advantage over xanomeline, which has <1% oral bioavailability. With a high affinity for central mAChRs (Ki = 0.400 nM in rat cortex), Vedaclidine serves as an essential reference probe for competitive binding studies. Substituting this compound with alternative mAChR ligands will fundamentally alter your experimental model and compromise pharmacological specificity.

Molecular Formula C13H21N3S2
Molecular Weight 283.5 g/mol
CAS No. 141575-50-0
Cat. No. B117435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVedaclidine
CAS141575-50-0
Synonyms(3-(3-1-butylthio)-1,2,5-thiadiazol-4-yl)-1-azabicyclo(2.2.2)octane
LY 297802
LY297802
vedaclidine
Molecular FormulaC13H21N3S2
Molecular Weight283.5 g/mol
Structural Identifiers
SMILESCCCCSC1=NSN=C1C2CN3CCC2CC3
InChIInChI=1S/C13H21N3S2/c1-2-3-8-17-13-12(14-18-15-13)11-9-16-6-4-10(11)5-7-16/h10-11H,2-9H2,1H3/t11-/m1/s1
InChIKeyWZZPXVURFDJHGI-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vedaclidine (CAS 141575-50-0) as a Mixed Muscarinic Agonist–Antagonist for Analgesic Research


Vedaclidine (CAS 141575-50-0), codenamed LY-297,802 or NNC 11-1053, is an experimental analgesic drug that functions as a mixed agonist–antagonist at muscarinic acetylcholine receptors (mAChRs) [1]. It exhibits a unique pharmacological profile: it acts as a potent and selective agonist at the M1 and M4 subtypes, while simultaneously functioning as an antagonist at the M2, M3, and M5 subtypes [1]. This dual mechanism is hypothesized to confer analgesia while potentially mitigating the dose-limiting cholinergic side effects often associated with broader mAChR activation [1].

Why Generic Muscarinic Agonists Cannot Substitute for Vedaclidine's Unique Subtype Profile


The muscarinic acetylcholine receptor (mAChR) family comprises five distinct subtypes (M1-M5), each with unique tissue distribution and physiological roles. While broad-spectrum agonists like milameline or agonists with different selectivity profiles (e.g., cevimeline's M1/M3 preference, xanomeline's functional M1/M4 preference with high affinity for all subtypes) can activate mAChRs, their distinct subtype signatures lead to divergent pharmacological outcomes [1][2]. Vedaclidine's unique mixed agonist/antagonist profile—specifically, its combined M1/M4 agonism with M2/M3/M5 antagonism—is designed to uncouple the desired analgesic effects from adverse events like bradycardia (M2-mediated) and salivation (M3-mediated) [1]. Therefore, substituting Vedaclidine with an alternative mAChR ligand will fundamentally alter the experimental model, making direct interchange impossible for studies predicated on this specific receptor-subtype fingerprint.

Quantitative Comparative Evidence for Vedaclidine's Differentiation Against Analogs


Vedaclidine's M1/M4 vs. M2/M3/M5 Receptor Functional Selectivity Profile Compared to Xanomeline

Vedaclidine exhibits a unique functional profile compared to other M1/M4-preferring agonists like xanomeline. While both compounds have high affinity for M1 and M4 receptors, their functional activity at other subtypes diverges significantly. Vedaclidine is a potent and selective agonist for M1 and M4 subtypes, but crucially, it acts as an antagonist at the M2, M3, and M5 subtypes [1]. In contrast, xanomeline, while functionally selective for M1/M4, has been shown to have nearly identical binding affinity across all five mAChR subtypes (Ki values ranging from ~20-80 nM) and can activate them, albeit with varying efficacy [2]. This fundamental difference in functional antagonism at M2/M3/M5 may translate to a distinct side-effect and safety profile for Vedaclidine.

Muscarinic Receptor Subtype Selectivity Functional Agonism/Antagonism Cholinergic Pharmacology

Comparative In Vivo Antihyperalgesic Efficacy of Vedaclidine in Central Sensitization Models

In rat models of central sensitization, which are relevant to chronic neuropathic and inflammatory pain states, Vedaclidine demonstrates dose-dependent antihyperalgesic effects. In the formalin test, Vedaclidine (0.3-10 mg/kg s.c.) produced dose-related antihyperalgesic effects [1]. More specifically, in the carrageenan-induced hyperalgesia model, Vedaclidine (0.1-30 mg/kg s.c.) produced a dose-related reversal of both mechanical and thermal hyperalgesia [1]. While direct head-to-head comparisons with other mAChR agonists are not available in this study, the robust activity in models of central sensitization distinguishes Vedaclidine from many classic mAChR agonists that were primarily characterized in acute pain models [1].

In Vivo Pain Models Central Sensitization Antihyperalgesia

Binding Affinity of Vedaclidine to mAChRs Compared to Other Muscarinic Ligands

Vedaclidine demonstrates high affinity for central muscarinic acetylcholine receptors. In competitive binding assays using rat cortex and [3H]oxotremorine-M as the radioligand, Vedaclidine exhibited a Ki value of 0.400 nM [1]. This high affinity is comparable to that of other structurally related analogs reported in the same assay system, such as CHEMBL150450 (Ki = 0.240 nM) and CHEMBL436075 (Ki = 0.330 nM) [1]. This data places Vedaclidine among a group of high-affinity ligands for this receptor class, confirming its potent binding to central mAChRs.

Binding Affinity (Ki) Muscarinic Receptor Radioligand Binding

Therapeutic Index of Vedaclidine: In Vivo Analgesic Potency vs. Side Effects Relative to Morphine

A key differentiator for Vedaclidine is its reported separation between analgesic efficacy and the onset of dose-limiting side effects. Vedaclidine is described as an orally active analgesic that is over three times (>3×) more potent than morphine [1]. Furthermore, side effects typically associated with muscarinic agonists, such as salivation and tremor, only occur at doses many times the effective analgesic dose [1]. This stands in contrast to many non-selective muscarinic agonists where the therapeutic window can be narrow. For instance, xanomeline has a very low oral bioavailability (<1%) [2], which limits its practical oral dosing, while Vedaclidine is noted for its oral activity [1].

Therapeutic Index In Vivo Analgesic Potency Cholinergic Side Effects

Validated Research Application Scenarios for Vedaclidine Based on Quantitative Evidence


Elucidating the Role of Muscarinic Receptor Subtypes in Central Sensitization and Chronic Pain

Vedaclidine is ideally suited for in vivo studies investigating the contribution of M1/M4 agonism and M2/M3/M5 antagonism to pain processing. Its demonstrated dose-dependent antihyperalgesic effects in rat models of central sensitization (formalin, capsaicin, and carrageenan tests) [1] make it a valuable tool for dissecting the mechanisms underlying chronic pain states, such as neuropathic and inflammatory pain. Researchers can use Vedaclidine to probe pathways not adequately addressed by less selective or differently selective muscarinic ligands.

In Vivo Studies Requiring an Orally Active Analgesic with a Wide Therapeutic Window

For preclinical studies requiring repeated oral dosing to achieve sustained analgesia, Vedaclidine offers a significant advantage. Its oral activity and >3× potency over morphine, combined with a favorable separation between analgesic and side-effect doses (salivation, tremor) [1], allows for chronic administration studies that are less confounded by debilitating side effects. This contrasts with compounds like xanomeline, which have poor oral bioavailability (<1%) [2], making Vedaclidine the superior choice for oral dosing paradigms in rodent models.

Pharmacological Tool for Differentiating M1/M4 Agonism from Broader mAChR Activation

Vedaclidine serves as a critical pharmacological probe to distinguish the effects of selective M1/M4 agonism (combined with M2/M3/M5 antagonism) from the effects of activating a broader subset of mAChR subtypes. In head-to-head experiments with compounds like xanomeline (which binds all five subtypes with high affinity) [2] or cevimeline (M1/M3 selective), Vedaclidine can help pinpoint which specific receptor-subtype interactions drive both therapeutic and adverse outcomes, providing key insights for target validation and drug discovery programs.

Baseline Compound for Muscarinic Analgesic Research Requiring High Affinity Target Engagement

Given its high affinity for central mAChRs (Ki = 0.400 nM in rat cortex) [1], Vedaclidine is an excellent baseline tool for competitive binding studies and in vitro pharmacological assays. Its well-characterized binding profile can be used as a reference point for evaluating the affinity and selectivity of new chemical entities being developed as potential analgesics targeting the muscarinic cholinergic system.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vedaclidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.